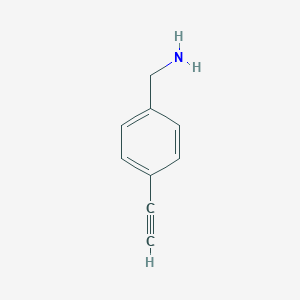

(4-Ethynylphenyl)methanamine

描述

IUPAC Name: (4-Ethynylphenyl)methanamine

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to this system, the official name for the molecule is this compound. nih.govsigmaaldrich.comsigmaaldrich.com This name precisely describes its structure: a methanamine group (-CH2NH2) attached to a phenyl (benzene) ring at position 4, with an ethynyl (B1212043) (a carbon-carbon triple bond) group also at the para position relative to the methanamine substituent.

CAS Number: 197844-23-8

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier, known as the CAS Registry Number, to every chemically distinct substance. The CAS number for this compound is 197844-23-8. nih.govsigmaaldrich.comaksci.comclearsynth.comambeed.com This identifier is widely used in scientific literature, chemical databases, and regulatory inventories to provide a definitive, language-independent reference to the compound.

Molecular Formula and Weight in Research Literature

The molecular formula for this compound is C9H9N. nih.govsigmaaldrich.comaksci.com This formula indicates that each molecule is composed of nine carbon atoms, nine hydrogen atoms, and one nitrogen atom. Based on this composition, the calculated molecular weight is approximately 131.17 g/mol . nih.govaksci.com

InChI and InChIKey Identifiers in Scientific Databases

To facilitate digital representation and database searching, the IUPAC International Chemical Identifier (InChI) and its hashed version, the InChIKey, are used.

InChI : The InChI string for this compound is InChI=1S/C9H9N/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H,7,10H2. nih.govsigmaaldrich.comsigmaaldrich.com This provides a layered, textual representation of the molecule's structure.

InChIKey : The corresponding InChIKey is JQYMHUXNIQEVSX-UHFFFAOYSA-N. nih.govsigmaaldrich.comsigmaaldrich.com This fixed-length code is a compact, searchable identifier derived from the InChI, ideal for web and database indexing.

SMILES Notation in Cheminformatics

In the field of cheminformatics, the Simplified Molecular-Input Line-Entry System (SMILES) is a popular method for representing chemical structures using short ASCII strings. The SMILES notation for this compound is C#CC1=CC=C(C=C1)CN. nih.govuni.lu This notation encodes the molecular structure, indicating the ethynyl group (C#C), the benzene (B151609) ring (C1=CC=C...C=C1), and the aminomethyl group (CN).

Interactive Table: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 197844-23-8 |

| Molecular Formula | C9H9N |

| Molecular Weight | 131.17 g/mol |

| InChI | InChI=1S/C9H9N/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H,7,10H2 |

| InChIKey | JQYMHUXNIQEVSX-UHFFFAOYSA-N |

Contextualization within Arylalkyne and Amine Chemistry Research

This compound is a molecule of interest in organic synthesis due to the presence of two highly reactive functional groups: the arylalkyne and the primary amine. This dual functionality allows it to participate in a wide array of chemical transformations.

The arylalkyne moiety, consisting of a terminal alkyne directly attached to a benzene ring, is a key substrate in modern synthetic chemistry. Gold-catalyzed reactions, in particular, have shown great efficacy in activating alkynes toward nucleophilic attack. acs.org This activation enables the construction of complex molecular architectures, including various heterocyclic systems. acs.org The terminal alkyne can undergo numerous reactions, such as Sonogashira coupling, [2+2+2] cyclotrimerizations, and other metal-catalyzed cyclizations to form diverse carbocyclic and heterocyclic structures. mdpi-res.comunipi.it

The primary amine group (-NH2) attached to the benzylic position provides a site for nucleophilic attack and bond formation. rsc.org Primary amines are fundamental building blocks in the synthesis of a vast range of compounds, including amides, ureas, and more complex nitrogen-containing heterocycles. rsc.orgscirp.orggrowingscience.com The reactivity of the amine allows for its incorporation into larger molecules through processes like amide coupling, reductive amination, and participation in multicomponent reactions. growingscience.comacs.org

The presence of both the ethynyl and aminomethyl groups on the same phenyl scaffold makes this compound a valuable bifunctional linker. This structure is particularly useful in the synthesis of isoindolines and other nitrogen-containing polycyclic compounds through intramolecular cyclization strategies. unipi.it Researchers can selectively react one functional group while leaving the other intact for subsequent transformations, or engage both groups in tandem or one-pot reactions to rapidly build molecular complexity. This versatility places this compound at the intersection of arylalkyne and amine chemistry, making it a significant tool for synthetic organic chemists.

Significance of the Ethynyl and Methanamine Functionalities in Advanced Chemical Systems

The distinct characteristics of this compound stem from the combined properties of its two primary functional groups: the ethynyl group and the methanamine group. These functionalities impart versatile reactivity and specific structural features, making the compound a valuable component in the design of advanced chemical systems. myskinrecipes.com

The Ethynyl Group:

The ethynyl group (–C≡CH), a terminal alkyne, is a highly significant functional group in modern organic synthesis and medicinal chemistry. sci-hub.sewikipedia.org Its key features include:

Linear Geometry: The H−C≡C– bond angle is 180°, providing a rigid and linear spacer. sci-hub.se This linearity is advantageous in molecular design, allowing for precise spatial arrangement of other molecular components. chemrxiv.org

Reactivity: As a terminal alkyne, the ethynyl group is a versatile handle for a variety of chemical transformations. It is particularly well-known for its participation in "click chemistry," specifically the highly efficient and selective azide-alkyne cycloaddition to form 1,2,3-triazoles. chemrxiv.orgsci-hub.se It also readily undergoes Sonogashira coupling reactions, which are instrumental in forming carbon-carbon bonds. chemrxiv.orgsci-hub.se

Physicochemical Properties: The terminal alkyne proton is weakly acidic (pKa ≈ 25), allowing it to act as a proton donor. sci-hub.se The π-system of the triple bond can participate in donor-acceptor interactions, similar to a phenyl ring, and can function as a bioisostere for various groups, including halogens like iodine, or even a phenyl moiety itself. sci-hub.se This versatility makes it a privileged structure in drug discovery, targeting a wide array of proteins. sci-hub.se

The Methanamine Group:

The methanamine group (-CH₂NH₂), a primary amine, is a fundamental building block in organic chemistry. wikipedia.org Its significance lies in its:

Nucleophilicity and Basicity: As a primary amine, it is a good nucleophile and a weak base, enabling it to participate in a vast number of chemical reactions. wikipedia.org This includes reactions with electrophiles like phosgene, carbon disulfide, and ethylene (B1197577) oxide to create a diverse range of commercially significant compounds. wikipedia.org

Hydrogen Bonding: The amine group can form hydrogen bonds, which is crucial for its interaction with biological targets and for influencing the supramolecular structure of materials.

Synthetic Versatility: In synthesis, the methanamine moiety is a precursor to a wide variety of other functional groups and is essential for producing pharmaceuticals, agrochemicals, and polymers. wikipedia.orgyoutube.com For instance, it is a key component in the synthesis of medications like ephedrine. youtube.com

The combination of the rigid, reactive ethynyl linker and the nucleophilic methanamine handle on a central phenyl scaffold makes this compound a powerful tool. It allows for orthogonal chemical modifications, where one group can be reacted selectively without affecting the other. This dual functionality is highly sought after for constructing complex, well-defined molecular architectures, from targeted drug delivery systems to specialized polymers and functional organic materials. myskinrecipes.commdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-ethynylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYMHUXNIQEVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197844-23-8 | |

| Record name | (4-ethynylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Ethynylphenyl Methanamine

Established Synthetic Routes

The synthesis of arylalkylamines is a cornerstone of organic chemistry, with numerous methods developed over the years. These strategies often involve the reduction of nitrogen-containing functional groups or the formation of carbon-nitrogen bonds.

Three common and well-documented strategies for the synthesis of arylalkylamines include the reduction of aromatic nitro compounds, the reaction of halogenated aromatic compounds with ammonia (B1221849), and the reduction of aromatic nitriles.

The reduction of aromatic nitro compounds represents a versatile and widely employed method for the preparation of aromatic amines. wikipedia.org This transformation can be achieved using a variety of reducing agents and reaction conditions, allowing for adaptation to different substrates and desired selectivities. A general representation of this reaction is the conversion of a nitroarene to an aniline (B41778) derivative.

Commonly used methods for this reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. wikipedia.org Catalysts such as Raney nickel, palladium-on-carbon (Pd/C), and platinum(IV) oxide are frequently utilized. wikipedia.org

Metal-Acid Systems: The use of a metal, such as iron, zinc, or tin, in an acidic medium is a classic and industrially significant method for nitro group reduction. wikipedia.orggoogle.com For instance, iron powder in the presence of an acid is a common choice. google.com

Sulfide (B99878) and Hydrosulfite Reagents: Sodium sulfide or sodium hydrosulfite can also be employed to reduce aromatic nitro groups. wikipedia.org This method can sometimes offer selectivity in molecules with multiple reducible functional groups. wikipedia.org

Borohydride (B1222165) Reagents: While metal hydrides are not always the first choice for reducing aryl nitro compounds to anilines due to the potential for side reactions, systems involving sodium borohydride (NaBH4) in the presence of a transition metal catalyst have been developed. nih.govjsynthchem.com

The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. nih.gov

Table 1: Comparison of Reagents for Aromatic Nitro Group Reduction

| Reagent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Hydrogen gas, pressure, various solvents | Clean reaction, high yields | Requires specialized equipment for handling hydrogen gas, may reduce other functional groups |

| Iron/Acid | Fe powder, HCl or Acetic Acid | Inexpensive, widely applicable | Generates significant amounts of iron sludge waste |

| Sodium Borohydride/Catalyst | NaBH₄ with Ni(PPh₃)₄ or Ag/TiO₂ | Milder conditions, potential for chemoselectivity | Cost of catalyst, potential for side reactions without careful control |

| Sodium Hydrosulfite | Aqueous or alcoholic solutions | Good for some selective reductions | Can be less efficient than other methods |

The direct displacement of a halogen atom from an aromatic ring with ammonia or an ammonia equivalent is another route to aryl amines. This nucleophilic aromatic substitution is generally challenging for unactivated aryl halides. researchgate.net However, the reaction can be facilitated under certain conditions:

Activated Substrates: If the aryl halide contains strong electron-withdrawing groups at the ortho and/or para positions, the aromatic ring is activated towards nucleophilic attack, and the reaction can proceed under relatively mild conditions.

Catalysis: For non-activated aryl halides, transition metal catalysis is often necessary. Palladium and copper-based catalysts are commonly employed in these C-N bond-forming reactions, often referred to as Buchwald-Hartwig amination or Ullmann condensation. researchgate.netorganic-chemistry.org These reactions typically involve a palladium or copper catalyst, a suitable ligand, and a base. While direct amination with ammonia can be challenging, these methods have been developed to couple aryl halides with various amines. organic-chemistry.org

The reduction of aromatic nitriles provides a direct pathway to benzylamines. This method is particularly useful as it adds a CH₂ group between the aromatic ring and the amine nitrogen. A variety of reducing agents can effect this transformation.

Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. youtube.com

Catalytic Hydrogenation: Similar to the reduction of nitro groups, catalytic hydrogenation with catalysts like Raney nickel can also be used to reduce nitriles to amines.

Borane Reagents: Borane complexes, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have been shown to be effective for the reduction of a wide range of aromatic and aliphatic nitriles to their corresponding primary amines in high yields. nih.govorganic-chemistry.orgorganic-chemistry.org The reactivity can be influenced by the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups generally leading to faster reactions. nih.govorganic-chemistry.org

Cobalt Catalysis: Earth-abundant metal catalysts, such as cobalt, have been developed for the selective hydrogenation of nitriles. nih.govresearchgate.net These catalysts can exhibit high selectivity for the nitrile group, even in the presence of other reducible functionalities like aldehydes or ketones. nih.govresearchgate.net

Table 2: Selected Reducing Agents for Aromatic Nitriles

| Reducing Agent | Typical Reaction Conditions | Key Features |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Powerful, non-selective reducing agent |

| Diisopropylaminoborane/cat. LiBH₄ | THF, ambient or reflux temperature | Milder conditions, tolerates some functional groups like unconjugated alkenes and alkynes nih.govorganic-chemistry.org |

| Cobalt-based catalysts/H₂ | Elevated temperature and pressure (e.g., 100 °C, 1.5 MPa H₂) | High selectivity for nitriles over some other carbonyl groups nih.govresearchgate.net |

To synthesize (4-ethynylphenyl)methanamine, it is often advantageous to first construct the ethynylphenyl moiety. The Sonogashira coupling reaction is a powerful and widely used method for this purpose.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is instrumental in the synthesis of arylalkynes and is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.orgjk-sci.com

The general scheme for a Sonogashira coupling is as follows:

R¹-X + H-C≡C-R² --(Pd catalyst, Cu(I) co-catalyst, base)--> R¹-C≡C-R²

Where:

R¹ is an aryl or vinyl group

X is a halide (I, Br, Cl) or a triflate (OTf)

R² can be a variety of groups, including hydrogen, alkyl, or a protected alkyne such as a trimethylsilyl (B98337) (TMS) group.

For the synthesis of a precursor to this compound, a suitable starting material would be a 4-halobenzylamine derivative or a 4-halobenzonitrile, which can then be subjected to a Sonogashira coupling with a protected acetylene (B1199291), such as trimethylsilylacetylene. The trimethylsilyl group serves as a protecting group for the terminal alkyne and can be removed under mild conditions later in the synthesis. The reactivity of the aryl halide in the Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

Table 3: Components of a Typical Sonogashira Coupling Reaction

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling cycle libretexts.org |

| Copper(I) Co-catalyst | CuI, CuBr | Facilitates the reaction with the alkyne jk-sci.com |

| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | Neutralizes the hydrogen halide formed and acts as a solvent |

| Aryl Halide | 4-Iodobenzonitrile, 4-Bromobenzylamine (B181089) | Provides the aryl component |

| Alkyne | Trimethylsilylacetylene, Ethynyltrimethylsilane | Provides the ethynyl (B1212043) component |

The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a highly valuable tool in the synthesis of complex molecules, including precursors for compounds like this compound. wikipedia.orgjk-sci.com

Specific Approaches for Ethynylphenyl Precursors

Cleavage Reactions in Ethynylphenyl Group Synthesis

The synthesis of terminal alkynes, such as the ethynyl group on the phenyl ring of this compound, often involves the use of protecting groups to prevent unwanted side reactions of the acidic alkyne proton. A common and effective strategy is the use of silyl (B83357) protecting groups, like trimethylsilyl (TMS). The synthesis typically proceeds by coupling a silyl-protected ethynyl reagent with an appropriate aryl halide (e.g., 4-bromobenzylamine or a precursor) via cross-coupling reactions like the Sonogashira coupling.

The final and crucial step in this sequence is the cleavage of the silyl group to reveal the terminal alkyne. This deprotection is a type of cleavage reaction. The silicon-carbon bond is typically cleaved under mild conditions, which preserves the rest of the molecule's functionality. Common reagents for this purpose include fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or basic conditions, such as potassium carbonate in methanol. This step is critical for yielding the desired this compound structure.

Table 1: Common Reagents for Silyl Group Cleavage in Terminal Alkyne Synthesis

| Reagent | Typical Conditions | Comments |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF, Room Temperature | Highly effective and common; works under mild conditions. |

| Potassium Carbonate (K₂CO₃) | Methanol, Room Temperature | A mild base, suitable for base-sensitive substrates. |

Advanced Synthetic Strategies

Modern organic synthesis seeks to build molecular complexity efficiently and with high atom economy. For derivatives of this compound, advanced strategies such as multi-component reactions and direct functionalization of C-H bonds are at the forefront of chemical innovation.

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all starting materials. nih.gov This approach is highly valued for its efficiency, time-savings, and atom economy. nih.gov this compound, as a primary amine, is an excellent substrate for various MCRs, allowing for the rapid generation of diverse libraries of its derivatives.

The Kabachnik–Fields reaction is a classic three-component reaction that synthesizes α-aminophosphonates from an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602). nih.govwikipedia.org These products are notable as structural mimics of α-amino acids. wikipedia.org When this compound is used as the amine component, it reacts to form novel α-aminophosphonates bearing the ethynylphenyl moiety.

The reaction mechanism can proceed through two primary pathways, often dependent on the basicity of the amine. organic-chemistry.org One path involves the initial formation of an imine from the reaction between this compound and the carbonyl compound, followed by the nucleophilic addition of the dialkyl phosphite to the C=N double bond. nih.govwikipedia.orgsemanticscholar.org Alternatively, the reaction can proceed via an α-hydroxyphosphonate intermediate. nih.govsemanticscholar.org The resulting α-aminophosphonate derivatives are valuable intermediates for further synthetic transformations or for biological screening.

Table 2: Example of a Kabachnik–Fields Reaction with this compound

| Amine Component | Carbonyl Component | Phosphorus Component | Product (α-aminophosphonate derivative) |

|---|

Direct functionalization of C-H bonds is a major goal in modern synthesis, as it avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. rsc.org For this compound, the most reactive C(sp³)-H bonds are located on the methylene (B1212753) (-CH₂-) carbon, which is alpha to the nitrogen atom (N-α-C). The benzylic nature of this position makes it particularly amenable to functionalization through various catalytic methods. This strategy allows for the direct installation of new substituents at this position, leading to more complex molecular architectures.

Copper catalysis has emerged as a powerful tool for C-H functionalization due to the low cost and versatile reactivity of copper salts. In the context of N-α-C(sp³)-H functionalization, copper catalysts can facilitate oxidative coupling reactions. The mechanism often involves the oxidation of the amine substrate to form a reactive iminium ion intermediate. This electrophilic species is then trapped by a nucleophile, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond at the α-position.

For this compound, a copper(I) or copper(II) catalyst in the presence of an oxidant can generate an N-(4-ethynylbenzylidene)methaniminium ion. This intermediate can then react with a range of nucleophiles, such as nitroalkanes, malonates, or organometallic reagents, to yield α-substituted derivatives. This method provides a direct and efficient route to modify the structure of this compound.

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org These principles can be applied to the synthesis of this compound to create more sustainable and environmentally benign routes. Key areas of focus include the use of greener solvents, catalysts, and energy sources.

One of the common precursors to this compound is 4-ethynylbenzonitrile (B1307882), which is reduced to the final amine. A green approach to this reduction would involve catalytic hydrogenation using a recyclable heterogeneous catalyst like palladium on carbon (Pd/C) with hydrogen gas, a clean reagent. The use of green solvents such as ethanol (B145695) or water, instead of more hazardous organic solvents, further enhances the environmental profile of the synthesis. Additionally, employing microwave-assisted synthesis for steps like the Sonogashira coupling to prepare the 4-ethynylbenzonitrile precursor can significantly reduce reaction times and energy consumption, aligning with the principles of green chemistry. semanticscholar.org

Table 3: Comparison of Synthetic Approaches based on Green Chemistry Principles

| Synthetic Step | Conventional Method | Green Alternative | Green Advantage |

|---|---|---|---|

| Reduction of Nitrile | LiAlH₄ in THF/ether | Catalytic hydrogenation (H₂/Pd/C) in ethanol | Avoids pyrophoric reagents and hazardous solvents; catalyst is recyclable. |

| C-C Coupling | Traditional heating | Microwave-assisted heating | Drastically reduced reaction times and energy consumption. |

Green Chemistry Approaches in this compound Synthesis

Environmentally Benign Solvents and Catalysts

The principles of green chemistry are increasingly being applied to organic synthesis, focusing on the use of safer solvents and more efficient catalysts. nih.gov Conventional organic solvents often pose environmental and health risks due to their toxicity and volatility. researchgate.net Greener alternatives include water, supercritical fluids (like CO₂), and ionic liquids, which offer benefits such as low toxicity, high boiling points, and recyclability. nih.gov For the synthesis of aromatic amines like this compound, employing these solvents can significantly reduce the generation of hazardous waste. nih.govarkat-usa.org

In conjunction with green solvents, the use of environmentally benign catalysts is crucial. researchgate.net Heterogeneous catalysts, such as supported heteropoly acids, are advantageous as they can be easily recovered and reused, unlike their homogeneous counterparts. researchgate.net Biocatalysts and metal-free catalytic systems also represent a sustainable approach, often providing high selectivity under mild reaction conditions. arkat-usa.org The goal is to create processes that are not only efficient in producing the target molecule but also inherently safer and more sustainable, preventing pollution at its source. nih.govnih.gov

Mechanochemistry-Mediated Synthesis

Mechanochemistry offers a powerful, solvent-free alternative for organic synthesis. researchgate.netdntb.gov.ua This technique utilizes mechanical energy, typically through ball milling, to induce chemical reactions between solid-state reactants. researchgate.net By eliminating the need for bulk solvents, mechanochemical methods drastically reduce waste and can lead to the formation of products that are difficult to obtain through traditional solution-based chemistry. nih.govresearchgate.net

The advantages of mechanosynthesis are numerous, including significantly reduced reaction times, higher yields, and enhanced safety by avoiding flammable or toxic solvents. researchgate.net This approach is particularly aligned with the goals of green chemistry, as it minimizes environmental and economic costs associated with solvent use and disposal. researchgate.net For a compound like this compound, a mechanochemical pathway could involve the direct reaction of solid precursors, potentially offering a more efficient and environmentally friendly synthetic route.

Purification and Characterization Techniques for Synthetic Products

Following synthesis, rigorous purification and characterization are essential to confirm the identity and purity of this compound. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis (NMR, MS, IR)

Spectroscopic methods provide detailed information about the molecular structure and composition of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural elucidation. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the benzylic methylene (–CH₂) protons, and the terminal alkyne (–C≡CH) proton. chemicalbook.com The ¹³C NMR spectrum would complement this by identifying the carbon atoms in the ethynyl, aromatic, and aminomethyl groups. rsc.org

Mass Spectrometry (MS) : MS is used to determine the molecular weight and elemental composition of the compound. The exact mass and monoisotopic mass for this compound (C₉H₉N) have been computed to be approximately 131.0735 Da. nih.govuni.lu High-resolution mass spectrometry can confirm this mass with high accuracy. The NIST WebBook provides extensive mass spectral data for various organic compounds, serving as a reference database. nist.govgovinfo.gov

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. researchgate.netnist.gov The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N–H stretching of the primary amine, C–H stretching of the aromatic ring, and the distinctive C≡C and ≡C–H stretching of the terminal alkyne group. spectrabase.comresearchgate.net

Below is a table summarizing the predicted mass spectrometry data for this compound.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 132.08078 | 129.3 |

| [M+Na]⁺ | 154.06272 | 139.6 |

| [M-H]⁻ | 130.06622 | 131.3 |

| [M+NH₄]⁺ | 149.10732 | 148.6 |

| [M+K]⁺ | 170.03666 | 135.4 |

| [M]⁺ | 131.07295 | 122.0 |

| Data sourced from PubChem. uni.lu |

Chromatographic Methods (HPLC, LC-MS, UPLC)

Chromatographic techniques are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for the purification and analysis of non-volatile organic compounds. For this compound, a reversed-phase HPLC method using a C18 column with a mobile phase gradient, such as acetonitrile (B52724) and water, would be effective for separation. researchgate.net Detection can be achieved using a UV detector, leveraging the aromatic nature of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This hybrid technique couples the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov LC-MS is particularly useful for analyzing complex reaction mixtures, as it can separate components and provide their molecular weights simultaneously. mdpi.com This allows for the confident identification of the desired product and any impurities present in the sample.

Ultra-Performance Liquid Chromatography (UPLC) : UPLC is an advancement over traditional HPLC that uses smaller particle size columns to achieve faster separations with higher resolution and sensitivity. waters.com This method is ideal for high-throughput analysis and for resolving closely related impurities from the main product. For pharmacokinetic studies or detailed purity assessments of this compound, UPLC-MS would be the method of choice. sielc.com

Reactivity and Derivatization of 4 Ethynylphenyl Methanamine in Chemical Research

Reactions of the Methanamine Moiety

Amine-Catalyzed Reactions

The primary amine group in (4-ethynylphenyl)methanamine can act as a nucleophilic catalyst in various organic reactions. This catalytic activity is fundamental to processes such as the Michael addition, aldol (B89426) reactions, and Knoevenagel condensations. While specific studies focusing solely on this compound as a catalyst are not extensively detailed in the provided results, the general principles of amine catalysis are well-established. rsc.org Amines initiate these reactions by forming a nucleophilic enamine or iminium ion intermediate with a carbonyl compound, which then reacts with an electrophile. rsc.orgcaltech.edu The choice of amine catalyst can influence the reaction pathway and even induce stereoselectivity in certain transformations. rsc.org

Formation of Schiff Bases and Imine Derivatives

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. nih.govacademie-sciences.frsci-hub.se This condensation reaction is typically carried out under conditions that facilitate the removal of water, driving the equilibrium towards the product. sci-hub.se Schiff bases are valuable intermediates in organic synthesis and have been utilized as ligands for metal complexes. nih.govsci-hub.se The formation of imine derivatives is a common strategy to temporarily protect the amine group or to introduce new functionalities into the molecule. academie-sciences.fr

The general reaction for the formation of a Schiff base from this compound is depicted below:

Reaction Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product |

|---|

Table 1: Generalized reaction for the synthesis of Schiff bases from this compound.

Amide Bond Formation and Derivatization

The primary amine of this compound readily undergoes acylation with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds. researchgate.netgrowingscience.comresearchgate.net This reaction is one of the most fundamental transformations in organic chemistry and is crucial for the synthesis of peptides, polymers, and a vast number of pharmaceutical compounds. researchgate.net Various coupling reagents, such as carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HATU), can be employed to facilitate the reaction between a carboxylic acid and the amine. growingscience.com The resulting amide derivatives often exhibit different physical and biological properties compared to the parent amine.

Nucleophilic Aromatic Substitution

While the benzene (B151609) ring of this compound is generally not reactive towards nucleophilic attack, substitution can occur under specific conditions, particularly if the ring is activated by strongly electron-withdrawing groups. libretexts.orgnumberanalytics.com In a nucleophilic aromatic substitution (SNAAr) reaction, a nucleophile replaces a leaving group on the aromatic ring. libretexts.org The reaction typically proceeds through a high-energy intermediate called a Meisenheimer complex. libretexts.orgnumberanalytics.com For this compound itself, direct nucleophilic aromatic substitution on the unsubstituted ring is unlikely. However, derivatives of this compound bearing appropriate activating groups could potentially undergo such transformations. researchgate.netresearchgate.net

Strategic Functionalization for Advanced Applications

The unique combination of a reactive amine and a versatile alkyne group in this compound makes it a valuable component for the construction of complex molecular architectures and functional materials.

Late-Stage Functionalization for Complex Molecules

Late-stage functionalization refers to the introduction of chemical groups into a complex molecule at a late step in the synthetic sequence. This strategy is highly valuable in drug discovery and development, as it allows for the rapid generation of analogues with modified properties. The ethynyl (B1212043) group of this compound is particularly well-suited for late-stage functionalization through reactions like the Sonogashira coupling and click chemistry. ossila.com For instance, the alkyne can be coupled with various aryl or vinyl halides in the presence of a palladium and copper catalyst (Sonogashira coupling) to introduce diverse substituents. ossila.com Similarly, the azide-alkyne cycloaddition (a "click" reaction) provides an efficient and highly selective method for linking the ethynyl group to molecules containing an azide (B81097) functionality. ossila.com

Incorporation into Polymer Architectures

Both the amine and the ethynyl groups of this compound can be utilized for its incorporation into polymer chains. The amine functionality allows for its use as a monomer in the synthesis of polyamides, polyimides, and other nitrogen-containing polymers through step-growth polymerization. researchgate.net The ethynyl group can participate in polymerization reactions such as acetylene (B1199291) polymerization or can be used to create cross-linked polymer networks. ossila.com For example, polymers containing pendant ethynyl groups can be cross-linked through thermal or metal-catalyzed cycloaddition reactions, leading to materials with enhanced thermal stability and mechanical properties. This bifunctionality allows for the creation of linear polymers, block copolymers, and complex, three-dimensional polymer architectures. polymersource.caethernet.edu.et

| Functional Group | Polymerization / Application | Resulting Polymer Type / Feature |

| Amine | Polyamide/Polyimide synthesis | Linear or branched polymers |

| Ethynyl | Acetylene polymerization, Cross-linking | Cross-linked networks, Conjugated polymers |

Table 2: Polymerization strategies utilizing the functional groups of this compound.

Derivatization for Analytical Techniques

Chemical derivatization is a strategy used in analytical chemistry to modify an analyte to improve its detection and analysis. nih.gov This is particularly important for molecules that have poor retention in liquid chromatography or low ionization efficiency in mass spectrometry. nih.govqut.edu.au

Mass spectrometry (MS) is a powerful tool for identifying and quantifying small molecules in complex biological samples. nih.gov However, certain classes of molecules, such as short-chain carboxylic acids, are notoriously difficult to analyze with common methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to poor chromatographic retention and inefficient ionization. nih.gov

To overcome these challenges, derivatization reagents containing primary or secondary amine groups are often used to react with the carboxylic acid groups of the analytes. researchgate.net This reaction forms a stable amide bond and attaches a tag that enhances the analytical properties of the molecule. A well-documented example is the reagent 4-bromo-N-methylbenzylamine (4-BNMA), which is used to derivatize intermediates of the tricarboxylic acid (TCA) cycle. nih.gov The key features of 4-BNMA that make it effective are:

An amine group for reaction with carboxylic acids.

A phenyl group to improve retention in reversed-phase liquid chromatography.

A bromine atom that imparts a unique and easily recognizable isotopic pattern in the mass spectrometer, aiding in the identification of derivatized compounds. nih.gov

By analogy, this compound possesses structural features that make it highly suitable for a similar role as a derivatization reagent. Its primary amine can react with carboxylic acids, and its phenyl group can enhance chromatographic performance. Crucially, it contains a terminal ethynyl group. This alkyne is a reactive handle for "click chemistry," which could allow for a secondary derivatization or conjugation step, for example, by attaching an azide-containing fluorescent dye or affinity tag. lookchem.comossila.com This dual functionality makes this compound a potentially versatile tool for advanced mass spectrometry profiling, enabling not only improved detection but also opportunities for multimodal analysis.

Table 2: Comparison of Amine-Containing Derivatization Agents for MS

| Reagent | Reactive Group | Key Analytical Feature | Potential Application |

| 4-bromo-N-methylbenzylamine (4-BNMA) | Secondary amine | Bromine atom provides a unique isotopic signature for MS identification. nih.gov | Derivatization of mono-, di-, and tri-carboxylic acids for LC-MS/MS analysis. nih.gov |

| This compound | Primary amine | Terminal alkyne group allows for secondary "click chemistry" conjugation. lookchem.comossila.com | Derivatization of carboxylic acids with an option for subsequent tagging or analysis. |

Applications of 4 Ethynylphenyl Methanamine in Medicinal Chemistry Research

Scaffold for Bioactive Molecule Synthesis

The inherent reactivity of the ethynyl (B1212043) and aminomethyl groups makes (4-ethynylphenyl)methanamine a valuable starting material for the construction of complex heterocyclic compounds and other bioactive molecules. nih.gov Its application spans several therapeutic areas, most notably in the development of anticancer and antimalarial agents.

Anticancer Activity of Derivatives

Derivatives of this compound have shown promise as potential anticancer agents. The ability to modify its structure allows for the development of new drugs targeting specific cancer pathways. For instance, it serves as a key intermediate in the synthesis of imidazo[1,2-a]pyridines, a class of compounds investigated for their antiproliferative effects.

Research has demonstrated that derivatives of similar ethynylphenyl structures can exhibit significant cytotoxic activity against various cancer cell lines. While specific data for this compound derivatives is emerging, the broader class of compounds showcases the potential of this scaffold. For example, a series of 2-phenazinamine derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines, with some compounds showing efficacy comparable to the established anticancer drug cisplatin. nih.gov Similarly, novel 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivatives have demonstrated significant anticancer potential against human glioma U87MG cell lines. researchgate.net

Table 1: Examples of Anticancer Activity of Related Amine Derivatives

| Compound Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 2-Phenazinamine Derivatives | K562 (leukemia), HepG2 (liver) | Comparable to cisplatin | nih.gov |

| 4-Anilinoquinolinylchalcone Derivatives | MDA-MB-231 (breast) | Induces apoptosis and ATP depletion | nih.gov |

| Pyrido[2,3-d]pyrimidine (B1209978) Derivatives | Prostate, Colon, Liver | Strong anticancer efficacy | rsc.org |

Potential in Targeting Specific Cancer Pathways

The anticancer potential of this compound derivatives is often linked to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. nih.gov Natural products and their synthetic analogs play a significant role in cancer therapy by interacting with pathways such as apoptosis and key developmental pathways like Notch, Wnt, and Hedgehog. nih.gov

Derivatives containing the 4-(phenylamino)pyrimidine pharmacophore, which can be synthesized from precursors like this compound, are known to function as ATP-competitive inhibitors of protein kinase enzymes. researchgate.net These kinases are crucial components of signaling pathways that are often dysregulated in cancer. For example, inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in many cancers, have been developed using this scaffold. researchgate.net The inhibition of such pathways can lead to the induction of apoptosis (programmed cell death) in cancer cells. nih.gov For instance, some 4-anilinoquinolinylchalcone derivatives have been shown to trigger reactive oxygen species (ROS)-dependent caspase 3/7 activation, a key step in the apoptotic cascade. nih.gov Furthermore, repurposed antimalarial drugs like chloroquine (B1663885) have demonstrated anticancer effects by regulating autophagy, a cellular degradation process that can be exploited for cancer therapy. frontiersin.org

Antimalarial Agent Development

A significant application of this compound has been in the development of novel antimalarial agents. nih.govresearchgate.net Researchers have utilized this compound to synthesize triazole-containing derivatives of chloroquine, a well-known antimalarial drug. nih.govnih.gov This approach aims to overcome the challenge of drug resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net

In one study, this compound was used to create a 4-(4-ethynylphenyl)-triazole moiety which was then attached to chloroquine. nih.gov These novel derivatives were found to be equally active against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govnih.gov This demonstrates the potential of using this compound to modify existing drugs and develop new chemical entities with improved efficacy against resistant pathogens. The design of such hybrid molecules is a promising strategy in the search for next-generation antimalarials. dntb.gov.ua

Enzyme and Receptor Interaction Modulation

The structural features of this compound derivatives allow them to interact with and modulate the activity of various enzymes and receptors, which is a cornerstone of their therapeutic potential. The ethynyl group can participate in π-π stacking interactions with aromatic residues within protein binding sites, while the amine group can form crucial hydrogen bonds.

A key area of investigation is the inhibition of protein kinases, a large family of enzymes that play a central role in cellular signaling. rsc.org Many anticancer drugs function by inhibiting specific kinases that are overactive in cancer cells. Derivatives of this compound can be designed to fit into the ATP-binding pocket of these kinases, preventing them from functioning and thereby blocking cancer cell growth. researchgate.net For example, compounds with a pyrido[2,3-d]pyrimidine scaffold have been shown to inhibit tyrosine kinases, PI3K, and mTOR, all of which are important targets in cancer therapy. rsc.org

Beyond kinases, other enzymes are also potential targets. For instance, imidazole-based compounds, which can be synthesized using this compound as a starting material, have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation and are important targets in cancer therapy.

Drug Delivery System Research

The unique chemical properties of this compound also make it a candidate for research into novel drug delivery systems. These systems aim to improve the therapeutic efficacy of drugs by controlling their release and targeting them to specific sites in the body. nih.gov

Formation of Stable Complexes with Biomolecules

The ability of this compound and its derivatives to form stable complexes with biomolecules is a key aspect of their potential in drug delivery. The ethynyl group can participate in click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition, to covalently link the molecule to other entities, including drug carriers or targeting ligands. This approach has been explored for the delivery of antimalarial drugs using organometallic derivatives of cobalamin (vitamin B12) as a vector. nih.govnih.gov In this system, an azide-functionalized drug is coupled to an alkyne-modified cobalamin, demonstrating the utility of the ethynyl group in forming stable bioconjugates.

Furthermore, the amine group can be protonated, leading to electrostatic interactions with negatively charged biomolecules or drug delivery vehicles. This property is relevant for the development of pH-responsive drug delivery systems, which can release their payload in the acidic microenvironment of tumors. nih.gov The formation of stable complexes through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, also contributes to the potential of these molecules in supramolecular drug delivery systems. nih.gov

Prodrug Design for Enhanced Stability

The inherent reactivity of the primary amine and terminal alkyne groups in this compound presents opportunities for prodrug design aimed at enhancing chemical stability and modifying pharmacokinetic profiles. A common strategy involves masking the amine group with acid-labile protecting groups, such as a tert-butyloxycarbonyl (Boc) group. This modification can increase plasma stability by preventing premature metabolism or unwanted reactions. The general principle of prodrug design is to create a bioreversible derivative that can convert into the active pharmacological agent in vivo. openmedicinalchemistryjournal.com This approach can resolve undesirable physicochemical properties of a parent drug. openmedicinalchemistryjournal.com

Ester-based prodrugs are a frequently employed strategy due to the ease of their synthesis and the ability of in-vivo esterases to hydrolyze them, releasing the active drug. uomustansiriyah.edu.iq For a molecule like this compound, derivatization of its amine functional group into an amide or carbamate (B1207046) linkage with another molecule can serve as a prodrug strategy. uomustansiriyah.edu.iqnih.gov This chemical modification temporarily inactivates the molecule, potentially improving its stability and transport characteristics until it reaches the desired biological target, where enzymatic or chemical cleavage restores the active amine. uomustansiriyah.edu.iqnih.gov

Encapsulation Strategies

To protect the chemically reactive ethynyl and amine moieties of this compound and its derivatives, encapsulation strategies are employed. These methods aim to improve stability, solubility, and control the release of the active compound.

One notable strategy involves the use of cyclodextrins. These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic inner cavity, which can encapsulate the ethynylphenyl portion of the molecule. This encapsulation shields the reactive alkyne group from potential nucleophilic attack, thereby enhancing its stability in various formulations.

Furthermore, this compound has been utilized as a reactive handle to conjugate molecules to polymeric drug carriers. For instance, it has been reacted with polymer precursors, such as those based on N-(2-hydroxypropyl)methacrylamide (HPMA), to form stable copolymers. researchgate.net In this context, the polymer acts as a macromolecular carrier that encapsulates the drug, a strategy known to enhance biocompatibility and facilitate targeted drug delivery. researchgate.net Liposomal suspensions are another well-established encapsulation method that can be used for compounds of this nature, protecting the drug and potentially targeting it to specific tissues. google.com

Pharmacological Studies and Mechanisms of Action

The unique structural features of this compound, particularly the terminal alkyne, make it a valuable tool for "click chemistry" reactions. This has enabled its use in the synthesis of complex bioactive molecules and bioconjugates for pharmacological evaluation.

In Vitro Biological Activity Assays

Derivatives of this compound have been synthesized and evaluated in a variety of in-vitro assays to determine their biological effects.

Antimicrobial Activity : While direct studies on the parent compound are limited, derivatives of phenyl methanamine have been used to synthesize Schiff bases, which were then tested for antibacterial activity. asianpubs.orgasianpubs.org These studies found that the resulting Schiff base ligands demonstrated notable antibacterial properties in vitro. asianpubs.orgasianpubs.org Similarly, other indole (B1671886) derivatives prepared using related building blocks have shown significant activity against both gram-positive and gram-negative bacteria, as well as fungal strains. derpharmachemica.com

Anticancer Activity : The structural isomer, (2-Ethynylphenyl)methanamine, has been used to synthesize derivatives that showed promising antiproliferative effects against specific cancer cell lines in vitro.

Receptor Activation : this compound has been used as a linker to synthesize conjugates of Exendin-4 (Ex4), a glucagon-like peptide-1 receptor (GLP-1R) agonist. nih.govacs.org The resulting conjugates were tested in vitro using human embryonic kidney (HEK) cells expressing the human GLP-1R to measure their ability to stimulate cyclic adenosine (B11128) monophosphate (cAMP) production. nih.gov These assays are crucial for determining the potency (EC50) of the new molecules. nih.gov

| Compound/Derivative | Assay Type | Biological Activity Observed | Reference |

| Phenyl methanamine Schiff bases | Antibacterial assay | Potent activity against tested bacterial strains. | asianpubs.orgasianpubs.org |

| (2-Ethynylphenyl)methanamine derivatives | Antiproliferative assay | Activity against specific cancer cell lines. | |

| Exendin-4 conjugates via this compound | GLP-1R activation assay (cAMP) | Potent agonism of the GLP-1 receptor. | nih.govacs.org |

Table generated by Gemini, based on the provided research findings.

Glucose Metabolism Studies in Animal Models (where applicable for derivatives)

Derivatives of this compound have been central to studies investigating glucose metabolism, particularly in the context of type 2 diabetes. nih.govacs.org

Conjugates of the GLP-1 receptor agonist Exendin-4 were synthesized using this compound as a chemical linker. nih.govacs.org These novel molecules were then evaluated for their effects on glucose regulation in animal models. In one study, the effects of these conjugates on blood glucose levels were assessed following an intraperitoneal glucose tolerance test (IPGTT) in musk shrews. acs.org The results showed that the Exendin-4 conjugate enhanced the glucoregulatory response compared to the vehicle control. acs.org This indicates that the derivative retained or even improved the glucose-lowering capabilities of the parent peptide, demonstrating its potential utility in managing diabetes. acs.org Glucokinase activators represent another class of compounds that control glucose metabolism by promoting glycolysis and subsequent insulin (B600854) release. tandfonline.com

| Derivative | Animal Model | Study Type | Key Finding | Reference |

| Exendin-4 conjugate containing this compound linker | Musk Shrew | Intraperitoneal Glucose Tolerance Test (IPGTT) | Enhanced glucoregulatory response and improved glucose tolerance. | acs.org |

| (2-Ethynylphenyl)methanamine derivative | Not Specified | Glucose Metabolism Study | Significant improvements in glucose tolerance. |

Table generated by Gemini, based on the provided research findings.

Ion Channel Modulation and Ligand-Receptor Interactions

The ability of this compound and its derivatives to interact with biological receptors and ion channels is a key area of research. The molecule's structure, featuring an amine group and an ethynyl group, allows for various non-covalent interactions, including hydrogen bonding and π-π stacking with protein residues.

Ligand-Receptor Interactions : A significant application is seen in the development of ligands for G-protein coupled receptors (GPCRs). As mentioned, this compound was a key component in creating conjugates of Exendin-4, a peptide that binds to the glucagon-like peptide-1 receptor (GLP-1R). nih.govacs.org The successful activation of this receptor by the conjugate demonstrates a specific and effective ligand-receptor interaction. nih.gov The study of such interactions is fundamental to drug design and can be explored using computational techniques and biochemical assays like ecto-domain Fc fusion protein binding. nih.govnih.gov

Ion Channel Modulation : While direct modulation of ion channels by this compound itself is not extensively documented, related structures are known to interact with these targets. For example, a compound containing a 4-ethynylphenyl group has been studied in the context of ligand-gated ion channels, specifically Cys-loop receptors like the GABA receptor. researchgate.net Furthermore, research into purinergic P2X4 ion channel receptors, which are implicated in pain and inflammation, involves complex organic molecules where the structural motifs of this compound could be incorporated. google.com

Protein-Protein Interaction Disruption

Protein-protein interactions (PPIs) are fundamental to many cellular processes, and their disruption is a promising therapeutic strategy for various diseases, including cancer. lumc.nlnih.gov Small molecules that can inhibit these interactions are of great interest in medicinal chemistry.

The synthesis of this compound has been reported in research aimed at developing organelle-localized Hsp90 inhibitors. ku.edu While the study does not explicitly state that this compound itself is the disrupting agent, its synthesis is a step toward creating more complex molecules designed for this purpose. The terminal alkyne group is particularly useful for "clicking" these molecules onto larger scaffolds or probes used to study or inhibit PPIs. The development of cell-based assays is crucial for identifying and validating small molecules that can disrupt these interactions within a physiological context. nih.gov For example, recent studies have shown that the pharmacological disruption of the interaction between Ena/VASP and WAVE2 can inhibit metastasis. lumc.nl

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. While direct SAR studies on this compound are not extensively documented in publicly available research, the principles of SAR can be illustrated through studies on analogous methanamine derivatives. These studies demonstrate how systematic modifications to a core structure can lead to enhanced potency and selectivity.

For instance, research on a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives as inhibitors of human sirtuin 2 (SIRT2) revealed key SAR insights. mdpi.com The investigation showed that the nature of the linker and substituents on the phenyl ring significantly impacted inhibitory activity. A urea (B33335) linker was found to be more effective than other linkers like hydroxamic acid, secondary amine, sulfonamide, and amide. mdpi.com Furthermore, modifications to the phenyl ring of the (5-phenylfuran-2-yl)methanamine scaffold, such as the introduction of a 4-carboxyl group, were shown to be crucial for activity, while other substitutions did not lead to improved inhibition. mdpi.com

In another study focusing on pyridine-2-methylamine derivatives as antitubercular agents targeting MmpL3, SAR analysis highlighted the importance of specific substituents. The antitubercular activity was significantly influenced by the group at the R1 position, with a 4,4-dimethyl-1,4-azasilyl substituent showing superior potency compared to a 4,4-dimethylpiperidinyl group. nih.gov These examples, while not directly involving this compound, underscore the methodologies used in SAR to optimize lead compounds.

Table 1: Illustrative SAR data for methanamine derivatives

| Compound/Modification | Target | Key SAR Finding | Reference |

| (5-phenylfuran-2-yl)methanamine derivatives | SIRT2 | A urea linker and a 4-carboxyl group on the phenyl ring were found to be important for inhibitory activity. | mdpi.com |

| Pyridine-2-methylamine derivatives | MmpL3 | A 4,4-dimethyl-1,4-azasilyl substituent at the R1 position resulted in higher antitubercular activity compared to a 4,4-dimethylpiperidinyl group. | nih.gov |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding drug-receptor interactions and in structure-based drug design.

In the context of methanamine derivatives, molecular docking has been employed to elucidate binding modes within protein targets. For example, in the study of pyridine-2-methylamine derivatives as MmpL3 inhibitors, docking studies were performed using the crystal structure of the MmpL3-ICA38 complex. nih.gov The results showed that a potent compound successfully bound to the active pocket of MmpL3, with the nitrogen atom of the N-4,4-dimethyl-1,4-azasilyl group forming a hydrogen bond with the D645 residue, and the pyridine-2-methylamine core maintaining a π-π stacking interaction with Y646. nih.gov These specific interactions provided a rationale for the observed biological activity and guided further optimization.

Similarly, molecular docking of (5-phenylfuran-2-yl)methanamine derivatives into the SIRT2 active site indicated that a potent inhibitor fit well within an induced hydrophobic pocket of the enzyme. mdpi.com Such computational insights are invaluable for rationalizing SAR data and for designing new analogues with improved binding affinity.

Table 2: Illustrative Molecular Docking Data for Methanamine Derivatives

| Ligand | Protein Target | Key Interactions | Docking Score | Reference |

| Pyridine-2-methylamine derivative (compound 21) | MmpL3 | Hydrogen bond with D645, π-π stacking with Y646 | -10.934 | nih.gov |

| Pyridine-2-methylamine derivative (compound 62) | MmpL3 | Binds to the active pocket | -11.474 | nih.gov |

| (5-phenylfuran-2-yl)methanamine derivative (compound 25) | SIRT2 | Fits within an induced hydrophobic pocket | Not specified | mdpi.com |

Computational Pharmacology and ADME Prediction

Computational pharmacology encompasses a range of in silico methods to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. These predictions are crucial for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process, thereby reducing the likelihood of late-stage failures.

Various online tools and software are available to predict the ADME properties of compounds. For instance, the SwissADME web tool can compute a range of physicochemical properties and predict ADME parameters, oral bioavailability, and drug-likeness. mdpi.com Such tools are often used to screen virtual libraries of compounds before their synthesis.

In a study on functional analogues of terbinafine, in silico methods were used to estimate the pharmacokinetic properties of the designed compounds. researchgate.net The predictions for parameters like oral bioavailability and gastrointestinal absorption helped in selecting the most promising candidates for further development. researchgate.net Similarly, a comprehensive in silico assessment of the ADME properties of salubrinal (B1681411) and its analogues was conducted using multiple online servers, including SwissADME, ADMETlab, and admetSAR 2.0. mdpi.com This study predicted properties such as intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450s. mdpi.com

Table 3: Commonly Predicted ADME Parameters

| ADME Parameter | Description | Importance in Drug Discovery |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract. | Essential for orally administered drugs. |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | Indicates the ability of a compound to cross the intestinal epithelial barrier. |

| P-glycoprotein (P-gp) Substrate/Inhibitor | P-gp is an efflux transporter that can limit drug absorption. | Predicts potential for drug-drug interactions and resistance. |

| Distribution | ||

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood. | Affects the free drug concentration available to exert its pharmacological effect. |

| Blood-Brain Barrier (BBB) Permeation | Predicts the ability of a drug to cross into the central nervous system. | Critical for drugs targeting the brain and for avoiding CNS side effects. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition/Substrate | CYPs are major enzymes involved in drug metabolism. | Predicts potential for drug-drug interactions and metabolic stability. |

| Excretion | ||

| Total Clearance | The rate at which a drug is removed from the body. | Determines the dosing interval. |

Applications of 4 Ethynylphenyl Methanamine in Materials Science Research

Polymer and Framework Synthesis

The dual functionality of (4-Ethynylphenyl)methanamine allows it to participate in various polymerization and framework-forming reactions. The ethynyl (B1212043) group can undergo coupling reactions, such as the Sonogashira cross-coupling, or "click" chemistry reactions like azide-alkyne cycloaddition. Simultaneously, the methanamine group provides a site for forming imine bonds or for acting as a basic catalytic center or a coordination site for metal ions.

Covalent Organic Frameworks (COFs)

COFs are a class of crystalline porous polymers with ordered structures built from organic precursors. The properties of COFs can be tuned by selecting appropriate monomers.

While specific, peer-reviewed examples of COFs constructed directly from this compound as a primary linker are not extensively documented, its potential as a ligand is clear from its chemical structure. The amine and ethynyl groups allow it to act as a versatile building block. For instance, it can be incorporated into polymer chains that form larger, ordered networks. In one area of research, this compound has been used to synthesize copolymers, such as poly(HPMA-co-MA-AP-ethynylphenyl), through the aminolysis of polymer precursors. nih.govresearchgate.net This demonstrates its utility in attaching ethynylphenyl functionalities to a polymer backbone, a foundational step for creating more complex, cross-linked materials. nih.govresearchgate.net

The integration of metal ions into COF structures can create highly effective catalysts. The amine group in this compound is capable of coordinating with metal ions like Zinc (Zn). While direct synthesis of a Zn-COF using this specific linker is not prominently reported, related research on Zn-based catalysts supported by inorganic ligands highlights the role of similar amine structures. For example, the self-oxidation coupling of (4-methoxyphenyl)methanamine has been studied using a Zinc-based polyoxometalate catalyst. This suggests that the benzylamine (B48309) moiety, present in this compound, is reactive in such catalytic systems. The presence of the amine group provides a potential anchoring point for zinc ions, which could then act as catalytic sites within a porous framework.

Metal-Organic Frameworks (MOFs)

Porous Aromatic Frameworks (PAFs)

PAFs are a subclass of porous organic polymers known for their high stability and large surface areas, making them suitable for applications like gas storage and separation.

The amine functionality in this compound makes it a candidate for constructing materials for CO₂ capture, as amine groups are known to interact favorably with acidic CO₂ molecules. Research into porous organic polymers (POPs) has shown that materials incorporating N-heterocyclic carbenes, which can be formed from precursors with amine functionalities, are effective in the reductive N-formylation of amines with CO₂. researchgate.net This highlights the potential of amine-containing building blocks to create frameworks with catalytic activity for CO₂ conversion. While PAFs built specifically from this compound for this purpose are not detailed in the literature, the underlying chemical principles support its potential in this application.

Functional Materials Development

The unique architecture of this compound, combining a nucleophilic amine and a polymerizable alkyne, allows for its use in the rational design of specialized materials. Researchers have leveraged these functionalities to construct complex macromolecules and precursors for materials with applications in optics, electronics, and high-performance ceramics.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light upon aggregation. ust.hk This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregate state, which blocks non-radiative decay pathways and opens radiative channels. ust.hk

This compound serves as a key structural motif and synthetic intermediate for creating larger, more complex molecules that exhibit AIE. While the compound itself is not a primary AIE luminogen, its constituent parts—the phenyl and ethynyl groups—are common components in many AIE-active systems. The amine group provides a convenient point of attachment for incorporating this ethynylphenyl unit into larger molecular structures designed to have rotatable elements. When these resulting complex molecules aggregate, the rotation of the phenyl groups can be hindered, leading to a significant enhancement of fluorescence emission. This makes this compound a useful building block for developing novel fluorophores for sensors and imaging applications. myskinrecipes.comambeed.com

Nanostructured magnetoceramics are advanced materials that combine magnetic properties with the high thermal and chemical stability of ceramics. A common route to these materials is the pyrolysis of specially designed metal-containing pre-ceramic polymers. researchgate.net Hyperbranched polymers are often used as precursors because they can be processed before being converted into a ceramic, and their three-dimensional structure is effective in retaining the constituent elements at high temperatures. science.gov

This compound is a suitable candidate for synthesizing such hyperbranched pre-ceramic polymers. Its two distinct reactive sites, the amine and ethynyl groups, allow it to act as a monomer in complex polymerization reactions. For example, the ethynyl group can undergo polymerization reactions, while the amine can be used to link polymer chains or incorporate other functional units, including metal complexes like ferrocene. science.gov The pyrolysis of a hyperbranched polymer synthesized from this compound and a metal source would lead to the formation of a nanostructured ceramic material containing magnetic metal silicide or carbide nanocrystals embedded within a silicon-carbon-nitride matrix. researchgate.net

Pyrrole (B145914) oligomers and polymers are known for their applications as conducting materials. scirp.orgscirp.org The synthesis of substituted pyrroles can be achieved through multi-component reactions involving an amine, a 1,3-dicarbonyl compound, and a halide. researchgate.net

As a primary amine, this compound can be readily used in such syntheses to produce N-substituted pyrroles. scirp.orgscirp.org In a typical reaction, it would react with a compound like pentane-2,4-dione and a phenacyl halide in the presence of a catalyst to yield a pyrrole ring bearing a (4-ethynylphenyl)methyl group on the nitrogen atom.

The resulting monomer possesses two key features for creating conducting materials: the pyrrole ring, which can be polymerized to form a conducting backbone, and the terminal ethynyl group. This ethynyl group offers a site for further polymerization or cross-linking, potentially through reactions like Glaser coupling, leading to extended π-conjugated systems. researchgate.net The combination of a polypyrrole backbone with a network of polyacetylene chains could result in novel conducting polymers with enhanced electronic properties and stability.

Table 1: Proposed Synthesis of a Pyrrole Monomer using this compound

| Reactant | Role | Resulting Part of Monomer |

|---|---|---|

| This compound | Amine source | N-(4-ethynylphenyl)methyl substituent |

| Pentane-2,4-dione | 1,3-Dicarbonyl source | Forms the core pyrrole ring |

Exploration of Unique Properties in Novel Materials

The rigid structure and reactive end-groups of this compound make it an excellent candidate for designing novel materials where precise molecular architecture is key to function. A significant application is in the field of hybrid organic-inorganic perovskites for photovoltaic devices. researchgate.net

In recent studies, this compound was protonated to form the (4-ethynylphenyl)methylammonium (BMAA) cation. This cation was then used as a large organic spacer in the fabrication of two-dimensional (2D) layered hybrid perovskites. researchgate.netresearchgate.net These materials are of interest because they often show improved stability compared to their 3D counterparts. researchgate.net

Researchers successfully incorporated the BMAA spacer to create Ruddlesden-Popper type 2D perovskites. researchgate.net These novel materials were then used in mixed-dimensional perovskite solar cells. The inclusion of the aryl-acetylene based spacer resulted in solar cells with superior device performance, achieving a power conversion efficiency of up to 23% and demonstrating higher operational stability. researchgate.net This work highlights how the specific structural properties of this compound can be harnessed to engineer the optoelectronic characteristics of advanced materials, opening new pathways for developing more efficient and stable solar energy technologies.

Table 2: Application of this compound in Perovskite Solar Cells

| Parameter | Description | Reference |

|---|---|---|

| Derived Cation | (4-ethynylphenyl)methylammonium (BMAA) | researchgate.net |

| Material Class | Layered 2D Hybrid Perovskite | researchgate.netresearchgate.net |

| Perovskite Type | Ruddlesden-Popper | researchgate.net |

| Application | Mixed-dimensional Perovskite Solar Cells | researchgate.net |

Applications of 4 Ethynylphenyl Methanamine in Catalysis Research

Role as a Catalyst or Precursor for Catalysts

The unique structure of (4-ethynylphenyl)methanamine, combining a benzylamine (B48309) moiety with an ethynyl (B1212043) group, makes it a valuable precursor for creating sophisticated catalysts. The amine can be functionalized to form active catalytic sites, while the alkyne provides a handle for attachment to larger structures like polymers or for further synthetic modifications.

Mechanocatalysis

Mechanocatalysis involves the use of mechanical force to induce or enhance a chemical reaction. In this field, catalysts are often embedded within a polymer chain. When mechanical stress is applied, the catalyst's latent activity is unleashed. While direct applications of this compound in mechanocatalysis are not extensively documented, its structure is well-suited for creating such systems. The rigid ethynylphenyl group can act as a component of a polymer backbone, and the methanamine group can be converted into a catalytic moiety. Triggering chemical reactions through mechanical stimuli is a growing field aimed at converting destructive mechanical forces into productive chemical transformations.

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. The primary amine of this compound can be used to form chiral iminium ions, a key activation strategy in organocatalysis for reactions like asymmetric epoxidations and Diels-Alder reactions. caltech.eduprinceton.edu For instance, secondary amines derived from primary amines are known to catalyze reactions through enamine intermediates. mdpi.com

Furthermore, the ethynyl group allows the molecule to be anchored onto solid supports, such as silica (B1680970) or polymers. This heterogenization of organocatalysts is a crucial strategy for improving catalyst recyclability and simplifying product purification. For example, similar structures with terminal alkynes have been attached to supports via "click" reactions to create supported organocatalysts. mdpi.com The bifunctional nature of this compound makes it an ideal candidate for designing such recyclable catalytic systems.

Metal-Catalyzed Reactions (e.g., Copper-Catalyzed Oxidations)

In metal-catalyzed reactions, this compound primarily serves as a precursor to ligands that coordinate with a metal center. The amine group can be part of a multidentate ligand system that stabilizes the metal and modulates its catalytic activity. The combination of copper catalysts with amine-based ligands is particularly effective for the aerobic oxidation of alcohols. researchgate.net

Research has shown that copper complexes are efficient catalysts for the oxidation of primary and secondary alcohols to aldehydes and ketones, using environmentally benign oxidants like molecular oxygen. nih.govkyoto-u.ac.jp In many of these systems, ligands such as bipyridine or those derived from benzylamine play a critical role in the catalytic cycle. For example, copper-catalyzed cascade reactions for synthesizing quinazolines have been developed using substituted (2-bromophenyl)methylamines as starting materials, which undergo sequential N-arylation and aerobic oxidation. thieme-connect.com The structural similarity suggests that this compound could be used to synthesize ligands for similar copper-catalyzed oxidation processes. The electronic properties of the ligand, influenced by the ethynylphenyl group, could fine-tune the catalyst's reactivity and selectivity.

Studies in Molecular Recognition-Based Catalysis